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Compound of Interest

Compound Name: Glucoputranjivin

Cat. No.: B1197972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glucoputranjivin is a naturally occurring glucosinolate found in plants of the Brassicaceae

family, notably in Sisymbrium officinale (Hedge Mustard).[1][2] As a selective agonist of the

bitter taste receptor TAS2R16, Glucoputranjivin holds significant interest for researchers in

taste biology, pharmacology, and drug development.[2][3] The activation of TAS2R16 is

implicated in various physiological processes, including potential anti-inflammatory and

metabolic effects. This document provides detailed protocols for the chemical synthesis of

Glucoputranjivin and its derivatives, as well as methods for evaluating their biological activity.
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Nucleus
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

¹H NMR (CD₃OD) 5.35 d 9.5

4.25 d 9.5

3.88 dd 12.0, 2.0

3.70 dd 12.0, 5.5

3.45-3.35 m

2.95 septet 6.8

1.30 d 6.8

¹³C NMR (CD₃OD) 164.5

82.5

81.0

78.5

72.0

70.0

35.0

21.0

Note: Spectroscopic data is based on reported values for isolated Glucoputranjivin and may

vary slightly based on solvent and instrument.

Table 2: Biological Activity of Glucoputranjivin
Compound Target Assay Activity Reference

Glucoputranjivin TAS2R16
Calcium Flux

Assay
Selective Agonist [2][3]

(EC₅₀ > 1 mM) [3]
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Experimental Protocols
Protocol 1: Synthesis of Glucoputranjivin
This protocol is based on the general methods for glucosinolate synthesis established by M.H.

Benn and colleagues, which involves the reaction of a thiohydroximate intermediate with a

protected glucose derivative, followed by sulfation and deprotection.[4]

Materials:

Isopropylaldoxime

N-Chlorosuccinimide (NCS)

2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose

Triethylamine (TEA)

Sulfur trioxide pyridine complex

Sodium methoxide in methanol

Anhydrous solvents (DCM, Pyridine, Methanol)

Silica gel for column chromatography

Procedure:

Formation of the Hydroximoyl Chloride:

Dissolve isopropylaldoxime in anhydrous dichloromethane (DCM).

Add N-Chlorosuccinimide (NCS) portion-wise at 0 °C and stir in the dark for 2-3 hours.

Monitor the reaction by TLC until the starting material is consumed.

The resulting solution containing the isopropylhydroximoyl chloride is used directly in the

next step.
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Coupling with Thio-glucose:

In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in anhydrous

DCM.

Cool the solution to 0 °C and add triethylamine (TEA).

Slowly add the freshly prepared isopropylhydroximoyl chloride solution to the thio-glucose

solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

Purify the crude product by silica gel column chromatography to obtain the protected

thiohydroximate.

Sulfation:

Dissolve the purified thiohydroximate in anhydrous pyridine.

Add sulfur trioxide pyridine complex and stir at room temperature for 24 hours.

Quench the reaction by slowly adding ice-water.

Extract the product with an organic solvent and purify by column chromatography.

Deprotection:

Dissolve the sulfated and protected product in anhydrous methanol.

Add a catalytic amount of sodium methoxide in methanol.

Stir at room temperature for 4-6 hours until deacetylation is complete (monitored by TLC).

Neutralize the reaction with an acidic resin and filter.

Concentrate the filtrate under reduced pressure to obtain crude Glucoputranjivin.
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Purify by recrystallization or preparative HPLC to yield pure Glucoputranjivin.

Protocol 2: Synthesis of Glucoputranjivin Derivatives
(Side-Chain Modification)
This protocol describes a general method for creating derivatives of Glucoputranjivin by

modifying the side chain at the amino acid precursor stage.[4][5]

Procedure:

Synthesize the Desired Aldoxime: Prepare the aldoxime corresponding to the desired side

chain (e.g., for a cyclopropyl derivative, start with cyclopropanecarboxaldehyde to make

cyclopropylaldoxime).

Follow Protocol 1: Substitute the synthesized aldoxime for isopropylaldoxime in Protocol 1

and proceed with the hydroximoyl chloride formation, coupling, sulfation, and deprotection

steps as described.

Protocol 3: Biological Evaluation of Glucoputranjivin
and its Derivatives - T2R16 Activation Assay
This protocol details a calcium flux assay to measure the activation of the TAS2R16 receptor in

response to Glucoputranjivin or its derivatives.[5]

Materials:

HEK293T cells stably or transiently transfected with the human TAS2R16 gene.

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

96-well black-walled, clear-bottom microplates.

Fluorescence microplate reader with automated injection capabilities.
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Procedure:

Cell Plating:

Seed the TAS2R16-expressing HEK293T cells into a 96-well plate at an appropriate

density and allow them to adhere overnight.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and

Pluronic F-127 (0.02%) in HBSS.

Remove the cell culture medium from the wells and add the dye-loading buffer.

Incubate the plate at 37 °C for 1 hour in the dark.

Compound Preparation:

Prepare serial dilutions of Glucoputranjivin and its derivatives in HBSS.

Calcium Flux Measurement:

Place the dye-loaded cell plate into the fluorescence microplate reader.

Set the instrument to record fluorescence intensity over time (e.g., at 1-second intervals)

with excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em =

490/525 nm for Fluo-8).

Establish a baseline fluorescence reading for approximately 20 seconds.

Use the automated injector to add the compound solutions to the wells.

Continue recording the fluorescence for at least 60-120 seconds to capture the peak

calcium response.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1197972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence

from the peak fluorescence after compound addition.

Plot the ΔF against the compound concentration to generate a dose-response curve and

determine the EC₅₀ value.
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Caption: Synthetic pathway for Glucoputranjivin.
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Caption: TAS2R16 signaling pathway upon Glucoputranjivin activation.
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Caption: Workflow for the T2R16 calcium flux assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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